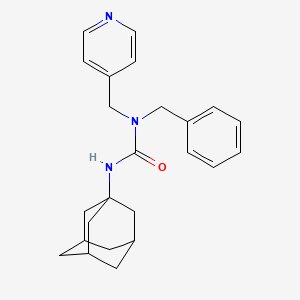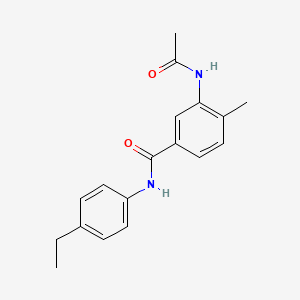
N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea
Overview
Description
N-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea, also known as ABU, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. This compound is a member of the urea family of compounds and has a unique molecular structure, which makes it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in disease processes. For example, N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea has been shown to have a range of biochemical and physiological effects, depending on the specific application and context. For example, in cancer research, N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea has been shown to inhibit the growth and proliferation of cancer cells, while in Alzheimer's disease research, N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea has been shown to reduce the accumulation of amyloid-beta plaques in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea in laboratory experiments is its unique molecular structure, which makes it a useful tool for studying specific biological processes and interactions. However, one of the limitations of using N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are numerous potential future directions for research on N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea, including:
1. Further studies on the mechanism of action of N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea, including its interactions with specific enzymes and proteins.
2. Development of new synthetic methods for N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea, which could improve its yield and purity.
3. Exploration of the potential applications of N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea in materials science, such as its use in the synthesis of new materials with unique properties.
4. Investigation of the potential side effects and toxicity of N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea, which is important for determining its safety and efficacy as a drug candidate.
5. Studies on the pharmacokinetics and pharmacodynamics of N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea, which could help to optimize its dosing and administration in clinical settings.
In conclusion, N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea is a promising chemical compound with a range of potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential uses, but its unique molecular structure and biochemical effects make it a valuable tool for scientific inquiry and innovation.
Scientific Research Applications
N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea has been the subject of numerous scientific studies, which have explored its potential applications in various fields. One of the most promising areas of research for N'-1-adamantyl-N-benzyl-N-(4-pyridinylmethyl)urea is its use as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and HIV.
properties
IUPAC Name |
3-(1-adamantyl)-1-benzyl-1-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c28-23(26-24-13-20-10-21(14-24)12-22(11-20)15-24)27(16-18-4-2-1-3-5-18)17-19-6-8-25-9-7-19/h1-9,20-22H,10-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKIXAFDMHSJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N(CC4=CC=CC=C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4171441.png)
![N-(2,5-dimethoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4171447.png)
![4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]morpholine](/img/structure/B4171454.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4171457.png)
![N-(4-{2-[(4-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4171462.png)
![3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B4171468.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4171471.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4171478.png)
![methyl 2-chloro-5-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4171482.png)
![methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4171492.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4171493.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4171496.png)
![2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol](/img/structure/B4171508.png)
